

3-Iodopyridine: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Iodopyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridine is a highly valuable and versatile heteroaryl halide building block in organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an essential precursor for the synthesis of a wide array of functionalized pyridine derivatives. The pyridine motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and functional materials, rendering **3-iodopyridine** a key starting material in drug discovery and materials science.^{[1][2]} The carbon-iodine bond in **3-iodopyridine** is significantly more reactive than its bromo or chloro counterparts, enabling milder reaction conditions and broader substrate scope in various cross-coupling reactions.^[2] This guide provides a comprehensive overview of the utility of **3-iodopyridine** in several pivotal C-C and C-N bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-iodopyridine** is crucial for its effective use in synthesis.

Property	Value
Molecular Formula	C ₅ H ₄ IN
Molecular Weight	205.00 g/mol [3]
CAS Number	1120-90-7[1]
Appearance	Off-white to yellow crystalline solid
Melting Point	53-56 °C[4]
Boiling Point	191-195 °C
IUPAC Name	3-iodopyridine[3]

Core Applications in Cross-Coupling Reactions

3-Iodopyridine is an excellent substrate for a multitude of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling

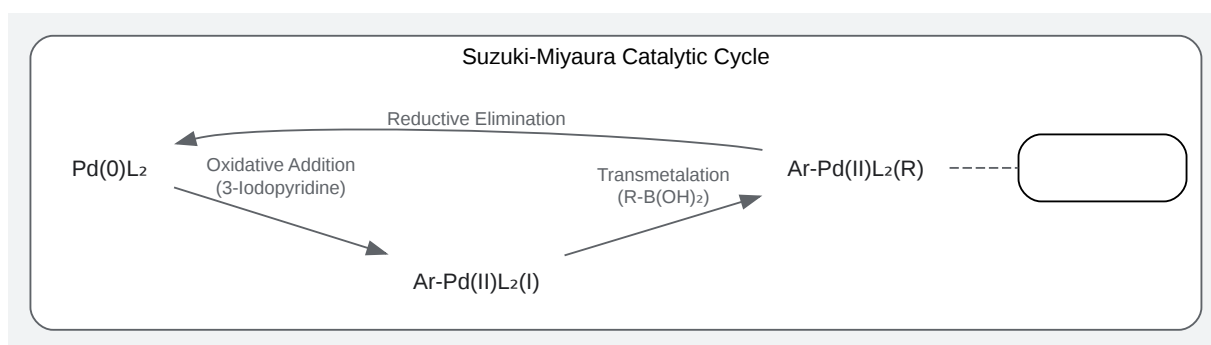
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between **3-iodopyridine** and various organoboron compounds, typically aryl or vinyl boronic acids and their esters.[5] This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridines, which are common scaffolds in many biologically active molecules.[6]

Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	Propylene Carbonate/ H ₂ O	130	-	93[7]
4-Biphenylboronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	Propylene Carbonate/ H ₂ O	130	-	90[7]
4-Fluorophenylboronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	Propylene Carbonate/ H ₂ O	130	-	85[7]
p-Tolylboronic acid	Pd(OAc) ₂ (2), SPhos (4)	K ₃ PO ₄	1,4-Dioxane	80	12	95
3,5-Dimethylphenylboronic acid	Pd ₂ (dba) ₃ (1), XPhos (2)	Cs ₂ CO ₃	Toluene	100	16	92

A general procedure for the Suzuki-Miyaura coupling of **3-iodopyridine** with an arylboronic acid is as follows:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **3-iodopyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
- Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]

- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridine.[8]



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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

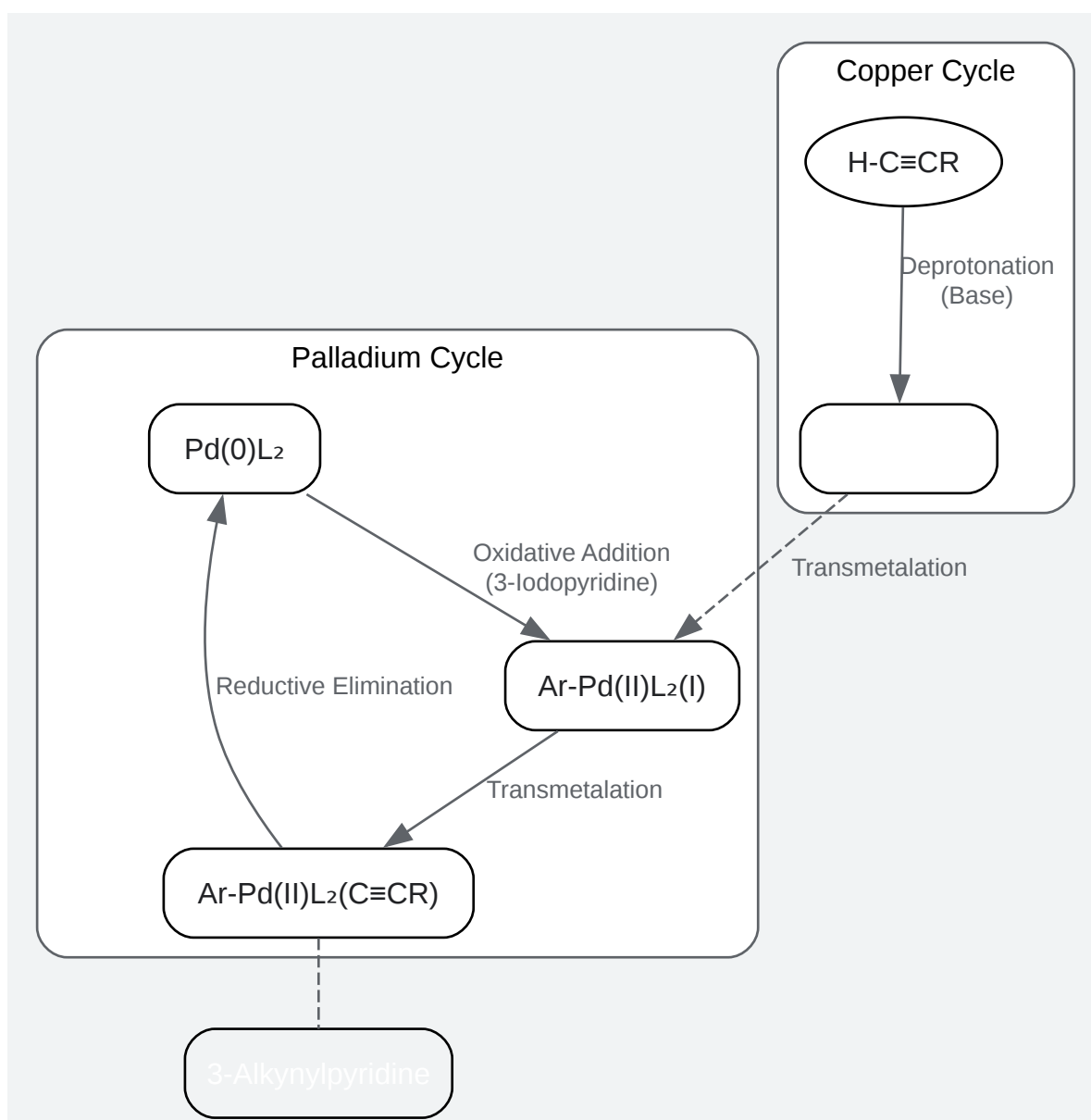
The Sonogashira coupling is a highly efficient method for the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between **3-iodopyridine** and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] It provides access to a wide range of 3-alkynylpyridines, which are important intermediates in medicinal chemistry and materials science.[7]

Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylacetylene	PdCl ₂ (PPH ₃) ₂ (2)	CuI (4)	Et ₃ N	DMF	65	3	95[1]
Trimethylsilylacetylene	Pd(PPh ₃) ₄ (5)	CuI (10)	i-Pr ₂ NEt	THF	50	4	92
1-Heptyne	PdCl ₂ (PPH ₃) ₂ (2)	CuI (4)	Et ₃ N	DMF	65	5	88[1]
4-Ethynyltoluene	PdCl ₂ (PPH ₃) ₂ (1.5)	CuI (3)	Piperidine	Toluene	80	2	96
2-Methyl-3-butyne-2-ol	PdCl ₂ (PPH ₃) ₂ (2)	CuI (4)	Et ₃ N	DMF	65	3	91[1]

A general procedure for the Sonogashira coupling of **3-iodopyridine** with a terminal alkyne is as follows:

- To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add **3-iodopyridine** (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[\[10\]](#)
- Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).[\[10\]](#)
- Stir the mixture at room temperature for 5-10 minutes.
- Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[\[10\]](#)
- Heat the reaction to the specified temperature (typically 40-80 °C) and monitor its progress by TLC.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO_4 , and concentrate under reduced pressure.[\[10\]](#)
- Purify the crude product by flash column chromatography on silica gel.[\[10\]](#)



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Catalytic cycles of the Sonogashira coupling reaction.

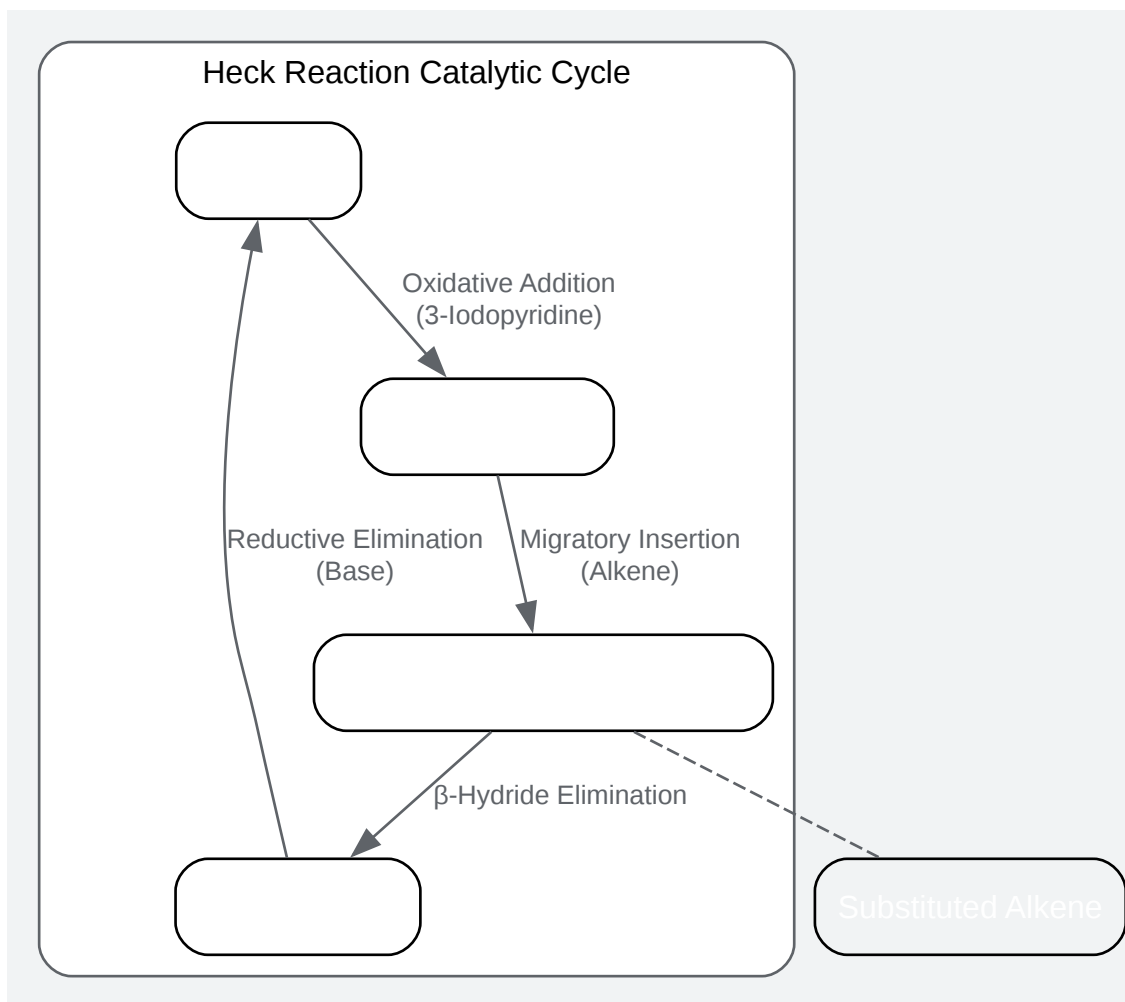
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of **3-iodopyridine** with an alkene to form a substituted alkene.^[11] This reaction is a valuable tool for the vinylation of the pyridine ring.

Alkene	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Styrene	Pd(OAc) ₂ (1), P(o-tolyl) ₃ (2)	Et ₃ N	Acetonitrile	100	16	85
n-Butyl acrylate	Pd(OAc) ₂ (0.1)	K ₂ CO ₃	DMF	140	4	92
Ethyl acrylate	Pd(OAc) ₂ (0.1)	K ₂ CO ₃	DMF	140	4	94
1-Octene	PdCl ₂ (PPh ₃) ₂ (2)	NaOAc	DMA	120	24	78
Cyclohexene	Pd(OAc) ₂ (2), PPh ₃ (4)	Ag ₂ CO ₃	Toluene	110	18	65

A general procedure for the Heck reaction of **3-iodopyridine** with an alkene is as follows:

- In a sealed tube, combine **3-iodopyridine** (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine ligand).
- Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
- Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C).
- Monitor the reaction by GC-MS or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute with water and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the product by column chromatography.



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Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

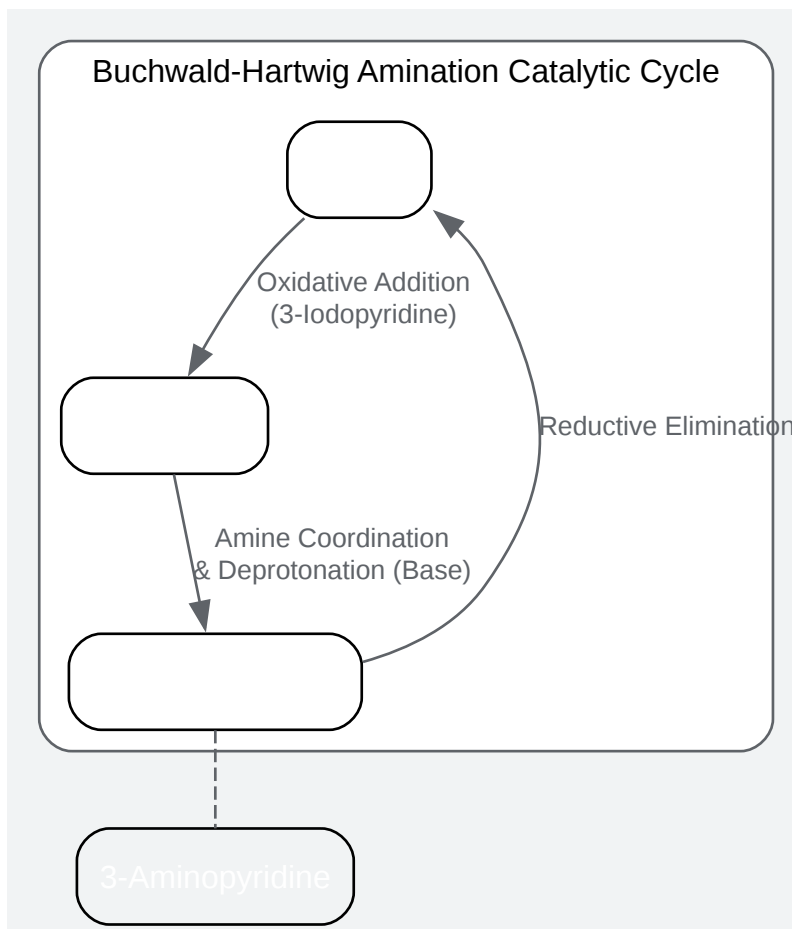
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpyridines from **3-iodopyridine** and a primary or secondary amine.^[12] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast number of drug candidates.^[13]

Amine	Pd Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Aniline	Pd ₂ (dba) ₃ (1)	XPhos (2)	NaOtBu	Toluene	100	12	91
Morpholine	Pd(OAc) ₂ (2)	BINAP (3)	Cs ₂ CO ₃	1,4-Dioxane	110	18	88
n-Butylamine	Pd ₂ (dba) ₃ (1.5)	BrettPhos (3)	K ₃ PO ₄	t-BuOH	90	24	85
Pyrrolidine	Pd(OAc) ₂ (2)	RuPhos (4)	LiHMDS	THF	80	16	93
Indole	Pd ₂ (dba) ₃ (1)	DavePhos (2)	NaOtBu	Toluene	110	20	82

A general procedure for the Buchwald-Hartwig amination of **3-iodopyridine** is as follows:

- To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).[\[14\]](#)
- Seal the tube, and evacuate and backfill with an inert gas three times.
- Add **3-iodopyridine** (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[\[14\]](#)
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- Monitor the reaction's progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.[\[14\]](#)

- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the product by flash chromatography.



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Catalytic cycle of the Buchwald-Hartwig amination.

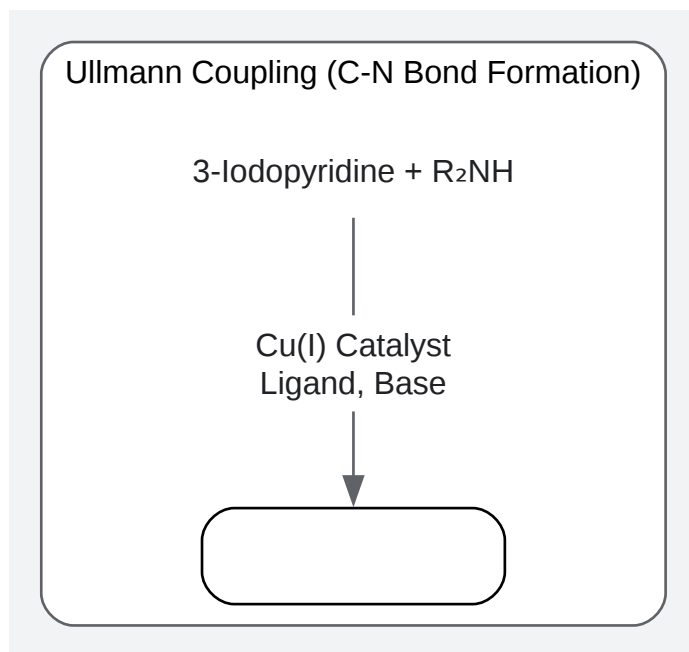
Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling reaction that can be used for both C-C (homocoupling) and C-N or C-O bond formation.^[15] While traditionally requiring harsh conditions, modern protocols with various ligands have made it a more versatile tool.

Coupling Partner	Cu Catalyst (mol%)	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
3-Iodopyridine (homocoupling)	CuI (10)	1,10-Phenanthroline	CS ₂ CO ₃	DMF	110	24	78
Phenol	CuI (5)	Picolinic acid	K ₃ PO ₄	DMSO	120	18	74[9]
Aniline	CuI (10)	L-Proline	K ₂ CO ₃	DMSO	90	24	85
Imidazole	CuI (10)	L-Proline	K ₂ CO ₃	DMSO	110	24	92
Pyrrole	CuI (10)	L-Proline	K ₂ CO ₃	DMSO	110	24	88

A general procedure for the Ullmann condensation of **3-iodopyridine** with an N-heterocycle is as follows:

- To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), the N-heterocycle (1.0 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
- Add **3-iodopyridine** (1.2 equiv.) and a polar aprotic solvent such as DMSO or DMF.
- Heat the reaction mixture to the desired temperature (typically 90-130 °C) under an inert atmosphere.
- Monitor the reaction by TLC.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography.



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General scheme of the Ullmann C-N coupling reaction.

Conclusion

3-Iodopyridine has firmly established itself as a cornerstone building block in modern organic synthesis. Its high reactivity in a diverse range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions, provides synthetic chemists with a reliable and versatile tool for the construction of complex pyridine-containing molecules. The ability to introduce a wide array of aryl, vinyl, alkynyl, and amino functionalities under increasingly mild and efficient conditions underscores the enduring importance of **3-iodopyridine** in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The continued development of novel catalytic systems is expected to further expand the utility of this indispensable heteroaryl halide.

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